molecular formula C13H10N2O2S B2603179 2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 900449-76-5

2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No. B2603179
CAS RN: 900449-76-5
M. Wt: 258.3
InChI Key: LIOOSSKXGJFYIJ-UHFFFAOYSA-N
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Description

“2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one” is a complex organic compound. It is related to a class of compounds known as pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been the subject of numerous studies . The synthesis often involves the condensation of certain precursors, followed by cyclization to form the pyrimidine ring . The exact synthesis process for “2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one” is not explicitly mentioned in the sources I found.


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques . These techniques can provide information about the arrangement of atoms in the molecule and the types of chemical bonds present .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be complex and varied . The reactions often involve the formation or breaking of chemical bonds, leading to changes in the structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be predicted using computational tools . These properties can include things like solubility, stability, and reactivity .

Scientific Research Applications

Therapeutic Potential in Medicine

This compound belongs to the class of pyridopyrimidines, which have been extensively studied for their therapeutic potential. Pyridopyrimidines are known for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They are particularly significant in the development of new therapies, as they are present in relevant drugs and have been the subject of numerous studies and clinical trials .

Pharmacological Applications

In pharmacology, pyridopyrimidines, including our compound of interest, are used as pharmaceutical secondary standards. These standards are essential for pharmaceutical release testing, method development for qualitative and quantitative analyses, and quality control testing . They provide a cost-effective alternative to the preparation of in-house working standards and are crucial in ensuring the consistency and reliability of pharmaceutical products .

Biochemical Research

The biochemical significance of pyridopyrimidines lies in their reactivity and the biological applications that stem from it. They are used in the synthesis of various biologically active molecules. For example, they have been applied as diuretic agents, showcasing their utility in creating compounds with specific physiological effects .

Organic Chemistry Synthesis

In organic chemistry, pyridopyrimidines are valuable for their synthetic versatility. They can be used to create a wide array of derivatives with potential applications in medicinal chemistry. The synthetic pathways utilized to obtain these compounds are crucial for the preparation of molecules with therapeutic interest .

Chemical Engineering Processes

Pyridopyrimidines play a role in chemical engineering, particularly in the development of new synthetic methods and processes. Their study helps researchers improve approaches for constructing new standard biological components, which can be applied on a large scale in the medical and pharmaceutical fields .

Materials Science

In materials science, pyridopyrimidines can be used as certified reference materials (CRMs). These CRMs are employed in various analytical applications beyond the pharmaceutical scope, such as food and beverage quality control testing, highlighting the compound’s importance in maintaining standards across different industries .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with pyrimidine derivatives can depend on a variety of factors, including their specific structure and the way they are used . It’s important to handle these compounds with care and to follow appropriate safety protocols .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one involves the condensation of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with benzaldehyde followed by cyclization with formic acid to form the thieno[2,3-d]pyrimidine ring. The resulting compound is then treated with formaldehyde to introduce the hydroxymethyl group at the 2-position of the thieno[2,3-d]pyrimidine ring.", "Starting Materials": [ "2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene", "benzaldehyde", "formic acid", "formaldehyde" ], "Reaction": [ "Condensation of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with benzaldehyde in the presence of a base such as sodium methoxide or potassium carbonate to form 2-(benzylideneamino)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene", "Cyclization of 2-(benzylideneamino)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with formic acid in the presence of a catalyst such as p-toluenesulfonic acid to form 2-(benzylideneamino)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one", "Reduction of 2-(benzylideneamino)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one with sodium borohydride or another suitable reducing agent to form 2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one" ] }

CAS RN

900449-76-5

Product Name

2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

Molecular Formula

C13H10N2O2S

Molecular Weight

258.3

IUPAC Name

2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C13H10N2O2S/c16-6-10-14-12(17)11-9(7-18-13(11)15-10)8-4-2-1-3-5-8/h1-5,7,16H,6H2,(H,14,15,17)

InChI Key

LIOOSSKXGJFYIJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)CO

solubility

soluble

Origin of Product

United States

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